MC-Doxhzn
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-Doxhzn, also known as maleimidocaproyl hydrazone of doxorubicin, is a derivative of the well-known anticancer drug doxorubicin. This compound is designed to improve the therapeutic index of doxorubicin by enhancing its selectivity and reducing its side effects. This compound is an albumin-binding prodrug that releases doxorubicin in acidic environments, such as those found in tumor tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Doxhzn involves the conjugation of doxorubicin with a maleimidocaproyl hydrazone linker. The process typically includes the following steps:
Activation of Doxorubicin: Doxorubicin is first activated by reacting with a suitable activating agent, such as N-hydroxysuccinimide (NHS), to form an NHS ester.
Linker Attachment: The activated doxorubicin is then reacted with maleimidocaproyl hydrazone to form the this compound conjugate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of doxorubicin and maleimidocaproyl hydrazone are synthesized and purified.
Conjugation: The conjugation reaction is scaled up using industrial reactors, ensuring precise control over reaction conditions to achieve high yields and purity.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities.
Chemical Reactions Analysis
MC-Doxhzn undergoes several types of chemical reactions, including:
Scientific Research Applications
MC-Doxhzn has a wide range of scientific research applications, including:
Cancer Therapy: As a prodrug of doxorubicin, this compound is primarily used in cancer therapy.
Drug Delivery Systems: this compound is used in the development of advanced drug delivery systems, such as antibody-drug conjugates (ADCs).
Biological Research: This compound is employed in studies investigating the mechanisms of drug resistance and the role of the tumor microenvironment in cancer progression.
Industrial Applications: In the pharmaceutical industry, this compound is used in the formulation of novel anticancer therapies and in the development of new drug delivery technologies.
Mechanism of Action
MC-Doxhzn exerts its effects through the following mechanisms:
Albumin Binding: This compound binds to albumin in the bloodstream, which helps to prolong its circulation time and enhance its accumulation in tumor tissues.
Acid-Sensitive Release: In the acidic environment of tumor tissues, the hydrazone bond in this compound is hydrolyzed, releasing active doxorubicin.
DNA Intercalation and Topoisomerase Inhibition: Once released, doxorubicin intercalates into DNA and inhibits the activity of topoisomerase II, leading to the disruption of DNA replication and transcription, ultimately causing cell death.
Comparison with Similar Compounds
MC-Doxhzn is unique compared to other similar compounds due to its specific albumin-binding and acid-sensitive properties. Some similar compounds include:
Aldoxorubicin: Another albumin-binding prodrug of doxorubicin, but with different linker chemistry.
Doxorubicin Hydrochloride: The parent compound, which lacks the targeted delivery and reduced side effects of this compound.
Doxorubicin Liposomal Formulations: These formulations encapsulate doxorubicin in liposomes to enhance its delivery and reduce toxicity, but they do not have the same acid-sensitive release mechanism as this compound.
This compound stands out due to its ability to selectively release doxorubicin in acidic tumor environments, making it a promising candidate for targeted cancer therapy.
Properties
Molecular Formula |
C37H42N4O13 |
---|---|
Molecular Weight |
750.7 g/mol |
IUPAC Name |
N-[[1-[(2S)-4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-hydroxyethylidene]amino]-6-(2,5-dioxopyrrol-1-yl)hexanamide |
InChI |
InChI=1S/C37H42N4O13/c1-17-32(46)20(38)13-27(53-17)54-22-15-37(51,23(16-42)39-40-24(43)9-4-3-5-12-41-25(44)10-11-26(41)45)14-19-29(22)36(50)31-30(34(19)48)33(47)18-7-6-8-21(52-2)28(18)35(31)49/h6-8,10-11,17,20,22,27,32,42,46,48,50-51H,3-5,9,12-16,38H2,1-2H3,(H,40,43)/t17?,20?,22?,27?,32?,37-/m0/s1 |
InChI Key |
OBMJQRLIQQTJLR-IFCOIJNUSA-N |
Isomeric SMILES |
CC1C(C(CC(O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=NNC(=O)CCCCCN6C(=O)C=CC6=O)CO)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.